1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide
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Overview
Description
1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is a complex heterocyclic compound that integrates multiple functional groups, including benzoxazole, thiazole, and pyrrolotriazolopyrimidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 2-aminophenol with aldehydes to form benzoxazole derivatives . The reaction conditions often include the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of nanocatalysts and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and metal catalysts. Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide has a wide range of scientific research applications, including:
Biology: Investigated for its antimicrobial and antifungal activities, showing potential as a therapeutic agent
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis . The anticancer effects are believed to result from the compound’s ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-aryl benzoxazole exhibit similar antimicrobial activities.
Thiazole Derivatives: Thiazole-containing compounds such as sulfathiazole are known for their antimicrobial properties.
Pyrrolotriazolopyrimidine Derivatives: These compounds are studied for their anticancer activities.
Uniqueness
1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide is unique due to its multi-functional heterocyclic structure, which allows it to exhibit a broad spectrum of biological activities. Its ability to undergo various chemical transformations also makes it a versatile compound for synthetic and medicinal chemistry .
Properties
Molecular Formula |
C20H15N7OS2 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[[11,12-dimethyl-10-(1,3-thiazol-2-yl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]methylsulfanyl]-1,3-benzoxazole |
InChI |
InChI=1S/C20H15N7OS2/c1-11-12(2)27(19-21-7-8-29-19)17-16(11)18-24-15(25-26(18)10-22-17)9-30-20-23-13-5-3-4-6-14(13)28-20/h3-8,10H,9H2,1-2H3 |
InChI Key |
PDWJROUWYMXXRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5O4)C6=NC=CS6)C |
Origin of Product |
United States |
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